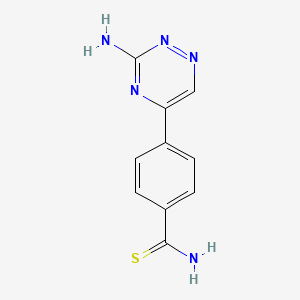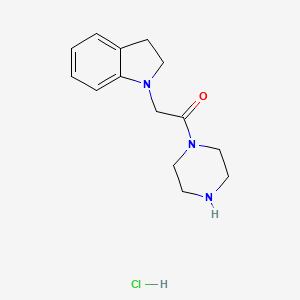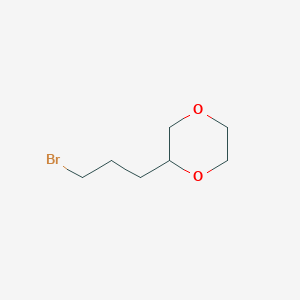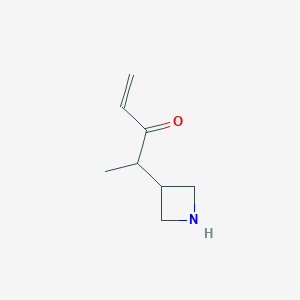![molecular formula C9H16ClN3O B13209721 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 5-methyl-1,2-oxazol-3-yl group
Preparation Methods
The synthesis of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride typically involves the reaction of 5-methyl-1,2-oxazole with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride: This compound has a similar structure but features an oxadiazole ring instead of an oxazole ring.
1-[(5-Methylisoxazol-3-yl)methyl]piperazine: This compound contains an isoxazole ring, which differs slightly in structure from the oxazole ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H16ClN3O |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12;/h6,10H,2-5,7H2,1H3;1H |
InChI Key |
PWIOGFLREIMRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Diethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13209663.png)

methanol](/img/structure/B13209679.png)
![tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13209683.png)
![4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13209691.png)

![4-[(3-Bromophenyl)methoxy]piperidine](/img/structure/B13209710.png)


![4-[(4-Ethylbenzoyl)amino]butanoic acid](/img/structure/B13209716.png)

![3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol](/img/structure/B13209730.png)
